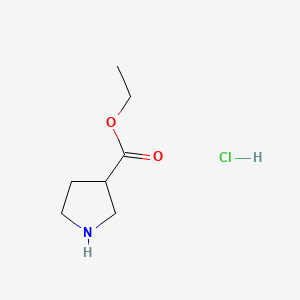

Ethyl pyrrolidine-3-carboxylate hydrochloride

Description

The exact mass of the compound Ethyl pyrrolidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl pyrrolidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl pyrrolidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYKCALHTPKNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512499 | |

| Record name | Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80028-44-0 | |

| Record name | Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl pyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of Ethyl pyrrolidine-3-carboxylate hydrochloride?

An In-depth Technical Guide to Ethyl Pyrrolidine-3-carboxylate Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl pyrrolidine-3-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the landscape of modern synthetic chemistry and pharmaceutical development.[1] With the molecular formula C₇H₁₄ClNO₂, it is the hydrochloride salt of the ethyl ester of pyrrolidine-3-carboxylic acid.[1] The presence of a pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, imparts unique structural and chemical properties that make it a versatile precursor for a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its structure, synthesis, characterization, applications, and safety protocols, designed for professionals in research and drug development.

The significance of this compound lies in its utility as a scaffold in the synthesis of chiral molecules, particularly in the development of novel therapeutic agents.[1] Its applications span from the creation of potential antimicrobial and neuroprotective agents to its use as an intermediate in the synthesis of enzyme inhibitors.[1][2] The hydrochloride form enhances its stability and solubility in aqueous systems, facilitating its use in various reaction conditions and biological assays.[1]

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties and molecular structure of Ethyl pyrrolidine-3-carboxylate hydrochloride is fundamental to its effective application in research and synthesis.

Molecular Structure and Identifiers

The core structure features a pyrrolidine ring with an ethyl carboxylate group at the 3-position. The nitrogen atom of the pyrrolidine ring is protonated and forms a salt with a chloride ion.

// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,1!"]; C3 [label="C", pos="0,1.5!"]; H_N [label="H", pos="0.5,-0.5!"]; C_ester [label="C", pos="1.2,0.5!"]; O_double [label="O", pos="1.8,1.2!"]; O_single [label="O", pos="1.8,-0.2!"]; C_ethyl1 [label="C", pos="2.8,-0.5!"]; C_ethyl2 [label="C", pos="3.8,-0.2!"]; Cl [label="Cl⁻", pos="0.5,-1.5!", fontcolor="#EA4335"]; H_plus [label="+", pos="0.2,-0.2!", fontcolor="#4285F4"];

// Bond edges N -- C1; C1 -- C2; C2 -- C3; C3 -- N; N -- H_N; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_ethyl1; C_ethyl1 -- C_ethyl2;

// Dummy nodes for positioning hydrogens h1_1 [label="H", pos="-1.8,-0.2!"]; h1_2 [label="H", pos="-1.2,-1.1!"]; h2_1 [label="H", pos="-1.8,1.3!"]; h2_2 [label="H", pos="-0.8,1.5!"]; h3_1 [label="H", pos="0,2.1!"]; h_ethyl1_1 [label="H", pos="2.8,-1.1!"]; h_ethyl1_2 [label="H", pos="3.2,-0.2!"]; h_ethyl2_1 [label="H", pos="4.2,0.3!"]; h_ethyl2_2 [label="H", pos="3.8,-0.8!"]; h_ethyl2_3 [label="H", pos="4.2,-0.5!"];

// Hydrogen bonds C1 -- h1_1; C1 -- h1_2; C2 -- h2_1; C2 -- h2_2; C3 -- h3_1; C_ethyl1 -- h_ethyl1_1; C_ethyl1 -- h_ethyl1_2; C_ethyl2 -- h_ethyl2_1; C_ethyl2 -- h_ethyl2_2; C_ethyl2 -- h_ethyl2_3; }

Figure 1: 2D Structure of Ethyl pyrrolidine-3-carboxylate hydrochloride

Key Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl pyrrolidine-3-carboxylate hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [3] |

| CAS Number | 80028-44-0 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 17-42 °C | [3] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO). Partially soluble in water. | [1] |

| Storage Temperature | 2-8°C | [3] |

| IUPAC Name | ethyl pyrrolidine-3-carboxylate;hydrochloride | [1] |

| InChI | InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | [1] |

| SMILES | CCOC(=O)C1CCNC1.Cl | [1] |

Synthesis and Purification

The synthesis of Ethyl pyrrolidine-3-carboxylate hydrochloride can be achieved through several routes, with the direct esterification of pyrrolidine-3-carboxylic acid being a common and straightforward method.[1]

Synthetic Workflow

The general workflow for the synthesis involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst, followed by workup and isolation of the hydrochloride salt.

// Nodes start [label="Start: Pyrrolidine-3-carboxylic acid & Ethanol"]; reaction [label="Reaction:\n- Add acid catalyst (e.g., HCl)\n- Heat under reflux"]; workup [label="Workup:\n- Cool reaction mixture\n- Remove excess solvent under reduced pressure"]; isolation [label="Isolation:\n- Triturate with a suitable solvent (e.g., diethyl ether)\n- Filter the solid product"]; purification [label="Purification (Optional):\n- Recrystallization"]; product [label="Final Product:\nEthyl pyrrolidine-3-carboxylate hydrochloride"];

// Edges start -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> product; isolation -> product [label="If pure enough"]; }

Figure 2: General Synthesis Workflow

Detailed Experimental Protocol: Direct Esterification

This protocol describes the synthesis of Ethyl pyrrolidine-3-carboxylate hydrochloride from pyrrolidine-3-carboxylic acid.

Materials:

-

Pyrrolidine-3-carboxylic acid

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated or as a solution in ethanol)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrrolidine-3-carboxylic acid in absolute ethanol.

-

Acidification: Slowly add hydrochloric acid to the suspension while stirring. The addition of acid acts as a catalyst for the esterification and also facilitates the formation of the final hydrochloride salt.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Product Precipitation: To the resulting residue, add anhydrous diethyl ether and stir. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain Ethyl pyrrolidine-3-carboxylate hydrochloride.

Analytical Characterization

The identity and purity of synthesized Ethyl pyrrolidine-3-carboxylate hydrochloride are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectral Data

The following table summarizes the expected spectral data for the characterization of this compound.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and multiplets for the pyrrolidine ring protons. The acidic proton of the ammonium group may be broad or not observed depending on the solvent. Protons adjacent to the ester will be deshielded. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester (around 165-185 ppm), signals for the carbons of the ethyl group, and signals for the carbons of the pyrrolidine ring.[4] |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester (around 1710-1760 cm⁻¹).[4] A broad absorption corresponding to the N-H stretch of the ammonium salt. C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry (ESI+) | The mass spectrum will show a peak corresponding to the molecular ion of the free base (M+H)⁺ at m/z = 144.10. |

Protocol for NMR Sample Preparation

Materials:

-

Synthesized Ethyl pyrrolidine-3-carboxylate hydrochloride

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃)

-

NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh a small amount of the compound (typically 5-10 mg) and transfer it into a clean, dry NMR tube.

-

Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.

-

Securely cap the NMR tube.

-

Gently vortex the tube until the sample is completely dissolved.

-

The sample is now ready for analysis in an NMR spectrometer.

Applications in Research and Drug Development

Ethyl pyrrolidine-3-carboxylate hydrochloride is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its chiral nature, when resolved into its enantiomers, makes it particularly useful in stereoselective synthesis.[1]

Role as a Chiral Building Block

The enantiomerically pure forms of Ethyl pyrrolidine-3-carboxylate serve as versatile chiral building blocks.[1] The pyrrolidine ring is a common motif in many pharmaceuticals, including antiviral, anticancer, and central nervous system-acting drugs.[5]

Synthetic Pathway Example

The following diagram illustrates the role of Ethyl pyrrolidine-3-carboxylate as a precursor in a hypothetical multi-step synthesis of a target molecule.

// Nodes start [label="Ethyl pyrrolidine-3-carboxylate\nhydrochloride"]; step1 [label="N-Protection\n(e.g., Boc anhydride)"]; intermediate1 [label="N-Boc-ethyl pyrrolidine-3-carboxylate"]; step2 [label="Functional Group Interconversion\n(e.g., Reduction of ester to alcohol)"]; intermediate2 [label="N-Boc-3-(hydroxymethyl)pyrrolidine"]; step3 [label="Coupling Reaction\n(e.g., with an aryl halide)"]; intermediate3 [label="Coupled Intermediate"]; step4 [label="Deprotection\n(e.g., TFA)"]; target [label="Target Molecule"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> target; }

Figure 3: Hypothetical Synthetic Pathway

Safety and Handling

Proper handling of Ethyl pyrrolidine-3-carboxylate hydrochloride is essential to ensure laboratory safety.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[6]

-

H318: Causes serious eye damage.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Measures and PPE

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[6]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6]

First-Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[6]

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6] Recommended storage is at 2-8°C.[3]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

References

- Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

LookChem. (n.d.). Ethyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). CID 161290137 | C16H30N2O4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine - the NIST WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl pyrrolidine-3-carboxylate (C7H13NO2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

CP Lab Safety. (n.d.). ethyl pyrrolidine-3-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]

Sources

- 1. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0 [sigmaaldrich.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Ethyl pyrrolidine-3-carboxylate hydrochloride CAS number 80028-44-0

An In-depth Technical Guide to Ethyl Pyrrolidine-3-carboxylate Hydrochloride (CAS 80028-44-0)

Authored for Drug Development Professionals and Research Scientists

This guide provides a comprehensive technical overview of Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS No. 80028-44-0), a versatile heterocyclic building block. We will delve into its chemical and physical properties, synthesis and characterization, key applications in medicinal chemistry, and essential safety protocols. This document is designed to serve as a foundational resource for scientists leveraging this compound in their research and development endeavors.

Core Compound Profile & Physicochemical Properties

Ethyl pyrrolidine-3-carboxylate hydrochloride is the hydrochloride salt of the ethyl ester of pyrrolidine-3-carboxylic acid.[1] Its structure, featuring a five-membered saturated nitrogen heterocycle, makes it a valuable and versatile scaffold in organic synthesis.[2] The pyrrolidine ring is a privileged structure in drug discovery, prized for its ability to introduce three-dimensionality and specific stereochemical configurations into molecules, which can significantly enhance binding affinity and selectivity for biological targets.[2]

The presence of both a secondary amine (as a hydrochloride salt) and an ester functional group provides two reactive handles for subsequent chemical modifications, such as N-alkylation, acylation, or reduction of the ester.[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 80028-44-0 | [3] |

| Molecular Formula | C₇H₁₃NO₂ · HCl (or C₇H₁₄ClNO₂) | [1][4] |

| Molecular Weight | 179.64 g/mol | [3][4] |

| Synonyms | Pyrrolidine-3-carboxylic acid ethyl ester hydrochloride, DL-beta-Proline ethyl ester hydrochloride | [5] |

| Appearance | Solid | |

| Melting Point | 17-42 °C (racemic mixture) | [1] |

| 230-270 °C ((R)-enantiomer) | [1] | |

| Solubility | Soluble in ethanol, acetone, chloroform, dichloromethane. Enhanced aqueous solubility due to the salt form. | [1] |

| Storage Temperature | 2-8°C, in a well-ventilated, dry place. |

One of the most striking features is the dramatic difference in melting point between the racemic mixture and the enantiomerically pure form.[1] The significantly higher melting point of the (R)-enantiomer suggests a more efficient and stable crystalline lattice packing compared to the racemate, a critical consideration for solid-state chemistry and formulation development.[1]

Synthesis and Analytical Characterization

The synthesis of Ethyl pyrrolidine-3-carboxylate hydrochloride can be approached through several established routes, allowing for flexibility based on available starting materials and desired stereochemistry.

Synthetic Pathways

Common synthetic strategies include:

-

Direct Esterification: The most straightforward approach involves the reaction of pyrrolidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride.[1] The acid serves both as a catalyst for esterification and to form the final hydrochloride salt.

-

Nucleophilic Substitution: An alternative route involves reacting ethylamine with a suitable 3-chloropropanoic acid derivative.[1]

-

Chiral Synthesis: For applications requiring stereochemical purity, enantiomerically pure forms can be prepared using chiral starting materials or through resolution of the racemic mixture.[1] Patent literature describes methods for resolving pyrrolidine-3-carboxylic acid using optically active amines, which can then be esterified to yield the desired enantiopure product.[6]

The general workflow for synthesis and subsequent quality control is depicted below.

Analytical Characterization

To ensure the identity, purity, and quality of Ethyl pyrrolidine-3-carboxylate hydrochloride, a standard battery of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.[7]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the amine N-H bonds.

Applications in Research and Drug Discovery

The utility of this compound stems from its identity as a bifunctional chiral building block.[1] It serves as a valuable starting point for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Role as a Versatile Synthetic Intermediate

The pyrrolidine scaffold is a cornerstone in medicinal chemistry.[2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a key strategy for developing drugs with improved potency and selectivity while maintaining favorable physicochemical properties (e.g., solubility).[2]

Ethyl pyrrolidine-3-carboxylate hydrochloride is a precursor for creating libraries of compounds for screening. For instance, the secondary amine can be functionalized via reductive amination, acylation, or arylation, while the ester can be hydrolyzed, reduced to an alcohol, or converted to an amide. This versatility allows for systematic Structure-Activity Relationship (SAR) studies.

A notable example of the application of a related scaffold is in the development of inhibitors for the Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Research has shown that pyrrolidine carboxamides, which can be synthesized from precursors like pyrrolidine-3-carboxylic acid, are a potent class of InhA inhibitors.[8] This highlights the potential of the pyrrolidine core in designing novel therapeutic agents.

The logical flow for utilizing this building block in a drug discovery program is outlined in the diagram below.

Sources

- 1. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. 80028-44-0|Ethyl pyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl pyrrolidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl pyrrolidine-3-carboxylate hydrochloride, a key building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, and applications, offering insights grounded in established scientific principles.

Core Molecular and Physical Characteristics

Ethyl pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative with the chemical formula C₇H₁₄ClNO₂.[1] It exists as the hydrochloride salt of the ethyl ester of pyrrolidine-3-carboxylic acid.[1]

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| CAS Number | 80028-44-0 | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 17-42 °C (racemic mixture) | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

The presence of the hydrochloride salt significantly enhances the compound's stability and aqueous solubility compared to its free base form, making it suitable for a wider range of experimental conditions.[1] The ionic interaction between the protonated pyrrolidine nitrogen and the chloride ion contributes to greater crystalline stability.[1]

Synthesis and Chemical Reactivity

The synthesis of Ethyl pyrrolidine-3-carboxylate hydrochloride can be achieved through several established routes. The choice of method often depends on the desired stereochemistry and scale of production.

Common Synthetic Pathways:

-

Direct Esterification: This method involves the reaction of pyrrolidine-3-carboxylic acid with ethanol in the presence of an acid catalyst.[1]

-

From 3-Chloropropanoic Acid: Reaction with ethylamine can yield the desired product via nucleophilic substitution.[1]

-

Chiral Synthesis: To obtain enantiomerically pure forms, chiral catalysts or starting materials are employed.[1] This is particularly important for applications in drug development where specific stereoisomers often exhibit desired biological activity.

The pyrrolidine ring and the ethyl ester group are the primary sites of reactivity, allowing for a variety of chemical transformations.

Caption: Synthesis and key reactions of Ethyl pyrrolidine-3-carboxylate HCl.

Applications in Research and Development

The unique structural features of Ethyl pyrrolidine-3-carboxylate hydrochloride make it a valuable tool in several scientific domains.

Chiral Building Block in Organic Synthesis

The enantiomerically pure forms of this compound are particularly sought after as chiral building blocks.[1] The pyrrolidine scaffold is a common motif in many biologically active molecules and natural products. The presence of the ester functional group allows for further chemical modifications, such as alkylation, acylation, and reduction, enabling the synthesis of a diverse range of complex chiral molecules for the pharmaceutical and agrochemical industries.[1]

Asymmetric Catalysis

The chiral center and ester functionality make Ethyl pyrrolidine-3-carboxylate hydrochloride a potential ligand for the development of novel asymmetric catalysts.[1] These catalysts are crucial for stereoselective reactions, which are essential in the synthesis of enantiomerically pure drugs, where often only one enantiomer is therapeutically active and the other may be inactive or even harmful.

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] While research into the specific biological activities of Ethyl pyrrolidine-3-carboxylate hydrochloride is ongoing, preliminary studies suggest potential antimicrobial, neuroprotective, and analgesic properties.[1] It serves as a versatile starting material and intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] For instance, pyrrolidine derivatives are key components in the synthesis of drugs like Alpelisib and Avanafil.[4]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and ensure the safety of Ethyl pyrrolidine-3-carboxylate hydrochloride.

Safety and Hazard Information:

According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[5]

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5][6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5][6]

Storage Recommendations:

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, with a recommended storage temperature of 2-8°C.[1][3][5]

Conclusion

Ethyl pyrrolidine-3-carboxylate hydrochloride is a versatile and valuable chemical entity for researchers and professionals in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its utility as a chiral building block and a precursor for complex molecules, ensure its continued importance in the scientific landscape. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

-

LookChem. (n.d.). Ethyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 50(24), 5919–5929. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]

Sources

- 1. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0 [sigmaaldrich.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Harnessing the Versatility of the Pyrrolidine Scaffold: A Guide to Its Potential Biological Activities

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its unique physicochemical properties and its presence in a vast number of biologically active natural products.[1][2] This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidine derivatives, offering insights into their mechanisms of action, methodologies for their evaluation, and the structure-activity relationships that govern their potency. We delve into the anticancer, antimicrobial, anti-inflammatory, antidiabetic, antiviral, and neuroprotective potential of these compounds, presenting detailed experimental protocols and mechanistic pathways to empower researchers in the field of drug discovery and development.

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine scaffold is considered a "privileged" structure in drug design for several compelling reasons. Its non-planar, puckered conformation, a phenomenon known as "pseudorotation," and the presence of sp3-hybridized carbon atoms allow for an efficient and precise exploration of three-dimensional pharmacophore space.[1] This structural rigidity and stereochemical complexity, often originating from chiral precursors like L-proline, enable the creation of derivatives with high target selectivity.[1][3]

Furthermore, the nitrogen atom imparts basicity and hydrophilicity, crucial properties for modulating solubility and pharmacokinetic profiles.[4] These attributes are evident in a wide array of natural products, including alkaloids like nicotine and cuscohygrine, which exhibit significant biological effects.[1][5] The inherent versatility of the pyrrolidine ring has thus made it a focal point for synthetic modifications, leading to the development of novel compounds with pronounced therapeutic potential across numerous disease areas.[4][6]

A Spectrum of Biological Activities

The structural diversity achievable with the pyrrolidine core has led to the discovery of derivatives with a broad range of pharmacological activities.[2][7]

Antimicrobial & Antifungal Activity

Pyrrolidine derivatives have demonstrated significant potential as anti-infective agents.[8][9] Their mechanisms often involve the inhibition of essential bacterial enzymes. For instance, certain 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit E. coli DNA gyrase and topoisomerase IV, critical targets for antibacterial agents.[10] The synthesis of spirooxindole-pyrrolidine hybrids has yielded compounds with excellent activity against a range of microorganisms.[11] Some derivatives are effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, as well as fungi such as Candida albicans.[9][10][12] The development of pyrrolidine-2,3-diones has shown promise not only in killing planktonic bacteria but also in eradicating persistent bacterial biofilms, a major challenge in treating chronic infections.[13]

Anticancer Activity

The fight against cancer has been significantly bolstered by pyrrolidine-based compounds.[14] These derivatives exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer metastasis.[2][15] For example, certain pyrrolidine derivatives act as antagonists for the CXCR4 receptor, which plays a role in HIV infection and cancer metastasis.[2][10] Spiro-pyrrolidine derivatives have shown potent cytotoxicity against human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung).[1][14][16] Some copper complexes incorporating pyrrolidine rings have exhibited anticancer potency significantly greater than the standard drug cisplatin.[2][10]

Anti-inflammatory Activity

Inflammation is a key pathological mechanism in many diseases, and pyrrolidine derivatives offer a promising therapeutic avenue.[17] A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17][18] These enzymes are responsible for producing prostaglandins and leukotrienes, which are key mediators of inflammation.[17] Certain N-substituted pyrrolidine-2,5-diones have emerged as potent and selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation.[19] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory activity is further supported by the ability of these compounds to inhibit protein denaturation, a hallmark of inflammation.[19]

Antidiabetic Activity

Diabetes Mellitus, a global health epidemic, is another area where pyrrolidine derivatives have shown significant therapeutic potential.[20] A major strategy in managing type 2 diabetes is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that rapidly degrades incretin hormones responsible for regulating glucose homeostasis.[4][20] Pyrrolidine-based DPP-IV inhibitors prolong the action of these hormones, leading to enhanced insulin secretion and improved glycemic control.[4] Other derivatives function by inhibiting α-amylase and α-glucosidase, enzymes that break down carbohydrates in the intestine.[21] By slowing carbohydrate digestion, these compounds help to manage post-prandial blood glucose levels.[21]

Antiviral Activity

The unique structural features of pyrrolidines make them effective scaffolds for antiviral agents.[7] Research has demonstrated their activity against a range of viruses, including influenza virus, herpes simplex virus (HSV-1), and coronaviruses like SARS-CoV-2.[22][23][24] A key target for many viruses, including coronaviruses, is the main protease (MPro), an enzyme essential for viral replication.[24] Novel pyrrolidine derivatives have been specifically designed as potent MPro inhibitors, blocking the virus's ability to produce mature, functional proteins.[24][25] Other mechanisms include the inhibition of viral DNA gyrase and RNA polymerase, as seen in certain quinoxaline-pyrrolidine hybrids.[23]

Neuroprotective & CNS Activity

Pyrrolidine derivatives have emerged as promising agents for treating neurodegenerative diseases and conditions like ischemic stroke.[26][27] One key mechanism is the blockade of neuronal sodium channels, which can be neuroprotective in the event of a stroke.[26] In models of Alzheimer's disease, pyrrolidine-2-one derivatives have been shown to reverse cognitive impairment by reducing oxidative stress and inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[27][28] Furthermore, the antioxidant compound pyrrolidine dithiocarbamate (PDTC) has demonstrated neuroprotective effects by activating the Akt-GSK-3β signaling pathway, which helps to prevent apoptotic cell death in neurons following hypoxia-ischemia.[29] Certain derivatives also exhibit anticonvulsant properties, highlighting their broad applicability to central nervous system (CNS) disorders.[1][2]

Methodologies for Evaluating Biological Activity

The evaluation of pyrrolidine derivatives requires a systematic approach, beginning with in vitro screening to determine potency and mechanism, followed by in vivo studies to assess efficacy and safety.

General Workflow for In Vitro Screening

The initial phase of drug discovery relies on high-throughput in vitro assays to screen compound libraries and identify promising leads. The causality behind this choice is efficiency; it allows for the rapid assessment of hundreds of compounds against a specific biological target before committing to more complex and costly animal studies.

Caption: General workflow for the in vitro screening of pyrrolidine derivatives.

Experimental Protocols

A trustworthy protocol is a self-validating system, incorporating positive and negative controls to ensure the results are reliable and reproducible.

This protocol is chosen to quantify the antiproliferative effect of a compound by measuring the metabolic activity of living cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidine derivatives against a human cancer cell line (e.g., HCT116).[15]

-

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrrolidine derivatives and reference drug (e.g., Doxorubicin)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives and the reference drug. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

-

This enzyme inhibition assay is selected to directly measure the compound's ability to block a key inflammatory enzyme, providing direct mechanistic insight.

-

Objective: To determine the IC50 of pyrrolidine derivatives against the COX-2 enzyme.[17][19]

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogenic co-substrate)

-

Test pyrrolidine derivatives and reference compound (e.g., Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

96-well plates

-

Spectrophotometer

-

-

Procedure:

-

Preparation: Prepare various concentrations of the test compounds and the reference inhibitor in Tris-HCl buffer.

-

Enzyme Incubation: In a 96-well plate, add the buffer, COX-2 enzyme, and the test compound or reference. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add TMPD and arachidonic acid to initiate the enzymatic reaction.

-

Measurement: Immediately measure the rate of oxidation of TMPD by monitoring the increase in absorbance at 610 nm over time.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme activity in the absence of an inhibitor. Determine the IC50 value by plotting percent inhibition versus log concentration.

-

This assay is chosen because α-glucosidase is a key intestinal enzyme involved in carbohydrate digestion, and its inhibition is a clinically validated strategy for managing type 2 diabetes.

-

Objective: To determine the IC50 of pyrrolidine derivatives against α-glucosidase.[21]

-

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Test pyrrolidine derivatives and reference compound (e.g., Acarbose)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Incubation: In a 96-well plate, add phosphate buffer, the test compound or reference, and the α-glucosidase enzyme solution. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add the pNPG substrate to each well to start the reaction. Incubate for another 20 minutes at 37°C. The enzyme will cleave pNPG to produce a yellow product, p-nitrophenol.

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

-

Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

-

Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Key Mechanistic Insights & Signaling Pathways

Understanding the molecular pathways modulated by pyrrolidine derivatives is crucial for rational drug design and optimization.

Inhibition of DPP-IV in Diabetes

Pyrrolidine-based inhibitors, such as vildagliptin, are designed to fit into the active site of the DPP-IV enzyme. They typically form specific interactions with key catalytic residues like Ser630 and Tyr547 within the enzyme's hydrophobic pockets, preventing the breakdown of incretin hormones.[4]

Caption: Mechanism of DPP-IV inhibition by pyrrolidine derivatives for diabetes treatment.

Modulation of the NF-κB Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to enter the nucleus and trigger the expression of pro-inflammatory genes (e.g., TNF-α, IL-6). Some pyrrolidine derivatives, like PDTC, can prevent the degradation of IκBα, thereby blocking NF-κB activation and suppressing the inflammatory response.[17][29]

Caption: Inhibition of the NF-κB inflammatory pathway by pyrrolidine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these relationships is key to optimizing lead compounds.

| Position of Substitution | Influence on Biological Activity | Example Activity | Reference |

| N1 (Nitrogen) | Substitutions at the nitrogen atom significantly modulate activity. N-phenyl substitutions can confer superior α-glucosidase inhibition compared to other groups. | Antidiabetic | [4] |

| C2 | The stereochemistry at C2 is often crucial. L-proline derivatives, with a specific stereocenter at C2, are common starting materials for chiral drugs. | General | [1] |

| C3 | Introduction of bulky groups (e.g., benzhydryl) can enhance anticonvulsant properties. Aryl substitutions are common in anticancer agents. | Anticonvulsant, Anticancer | [1][14] |

| C4 | Hydroxylation or fluorination at C4 can alter binding affinity and pharmacokinetic properties, as seen in precursors for antiviral drugs like Glecaprevir. | Antiviral | [5] |

| C5 | Substitutions at C5 can optimize interactions with viral proteases. 5-Me substitution appears optimal for activity against certain influenza strains. | Antiviral | [22] |

Extensive modifications have shown that substitutions at the N1, 3rd, and 5th positions offer significant opportunities for optimizing biological activity and enhancing target-specific interactions.[4][6] For example, in a series of α-amylase and α-glucosidase inhibitors, a derivative with an electron-donating methoxy group in the para position of an N-aryl substituent (compound 3g) showed the highest potency.[21]

Conclusion and Future Prospects

The pyrrolidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a vast array of biological activities. From combating infectious diseases and cancer to managing metabolic disorders and neurodegeneration, the potential applications are extensive. The structural and stereochemical complexity of the pyrrolidine ring provides a unique platform for the design of highly selective and potent therapeutic agents.

Future research should continue to explore novel synthetic methodologies to expand the chemical diversity of pyrrolidine libraries.[30] A deeper understanding of the interactions between these derivatives and their biological targets, aided by computational docking and structural biology, will facilitate the rational design of next-generation drugs. Furthermore, the development of multifunctional pyrrolidine derivatives capable of targeting pathways common to multiple diseases, such as inflammation and oxidative stress, represents a promising avenue for therapeutic innovation.[4][6]

References

Click to expand

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current St

- Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Deriv

- New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones - CORDIS.

- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents.

- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a P

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central.

- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the tre

- Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF - ResearchG

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchG

- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed.

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed.

- Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central.

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv

- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - NIH.

- Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conform

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - Bohrium.

- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradic

- Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed.

- Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchG

- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity | Request PDF - ResearchG

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC - NIH.

- Biologically active pyrrolidines.

- Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neon

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchG

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - ACS Public

- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Publishing.

- Investigation of the Antiviral and Interferogenic Activity of some Vinyl Pyrrolidone Copolymers - DTIC.

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - RSC Publishing.

- biological evaluation of compounds derived from 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE - Benchchem.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC - PubMed Central.

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofol

- In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents - Monash.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cordis.europa.eu [cordis.europa.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Antimicrobial Properties of Substituted Pyrrolidine Compounds

Executive Summary

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can be developed into effective therapeutics. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its unique three-dimensional structure and synthetic tractability. This guide offers a deep dive into the antimicrobial properties of substituted pyrrolidine compounds, providing researchers and drug development professionals with a comprehensive technical overview. We will explore the fundamental chemistry of the pyrrolidine scaffold, delve into its diverse mechanisms of antimicrobial action, analyze critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for the evaluation of these promising compounds. The objective is to equip research teams with the foundational knowledge and practical methodologies required to accelerate the discovery and development of the next generation of pyrrolidine-based antimicrobial agents.

The Pyrrolidine Scaffold: A Versatile Foundation for Antimicrobial Agents

The five-membered saturated pyrrolidine ring is a cornerstone in the design of biologically active molecules.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered structure. This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, a critical factor for achieving high-affinity interactions with biological targets.[1]

The significance of this scaffold is further enhanced by the potential for up to four stereogenic centers, leading to a rich diversity of stereoisomers.[1] This stereochemical complexity is frequently leveraged in drug design, as different spatial orientations of substituents can result in dramatically different biological profiles due to specific interactions with enantioselective protein binding sites.[1] The non-essential amino acid L-proline, a naturally occurring substituted pyrrolidine, is a common chiral building block used to synthesize enantiomerically pure compounds, underscoring the scaffold's importance in creating stereospecific drugs.[1]

Mechanisms of Antimicrobial Action

Substituted pyrrolidine derivatives exert their antimicrobial effects through a variety of mechanisms, which are largely dictated by the nature and arrangement of their substituents. This chemical diversity prevents a single, universal mechanism of action from being assigned to the entire class. Instead, different derivatives have been found to inhibit essential bacterial processes.

One prominent mechanism is the inhibition of crucial bacterial enzymes that are absent in eukaryotes, providing a pathway to selective toxicity. For instance, certain spiropyrrolidine derivatives have been investigated for their potential to inhibit DNA gyrase , an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics.[2] Other studies have pointed towards the inhibition of glucosamine-6-phosphate (GlcN-6P) synthase , an enzyme involved in the biosynthesis of the bacterial cell wall.[1] In silico molecular docking studies have shown that the spiropyrrolidine moiety can form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Gly78, leading to inhibition.[1]

Another observed mechanism involves the metal-chelating properties of certain derivatives. Pyrrolidine dithiocarbamate (PDTC), for example, has demonstrated antibacterial activity that is significantly enhanced by the presence of zinc.[3] This suggests that the formation of a PDTC-zinc complex is crucial for its antimicrobial effect, which can be blocked by other zinc chelators.[3] This dual anti-inflammatory and antibacterial activity makes such compounds interesting candidates for treating inflammatory diseases with a bacterial origin.[3]

Structure-Activity Relationships (SAR) of Antimicrobial Pyrrolidines

The antimicrobial potency of pyrrolidine compounds is highly dependent on the chemical nature and position of their substituents. Understanding the structure-activity relationship (SAR) is crucial for designing more effective and less toxic drug candidates.[4][5]

Key SAR Insights:

-

Influence of Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on aromatic rings attached to the pyrrolidine scaffold significantly impacts activity.[4] For example, studies on certain 1,8-naphthalimide derivatives have shown that modifications at specific positions can substantially affect toxicity and biological activity.[4] Similarly, some thiophene-containing derivatives with EDGs like methoxy and methyl groups have shown lower IC₅₀ values (higher potency) compared to those with EWGs.[1]

-

Role of Halogenation: Halogen substituents on appended aromatic rings can play a critical role in the bioactivity of pyrrolidine derivatives.[6] The presence and position of halogens can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate bacterial membranes and interact with its target.

-

Impact of Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic systems, such as thiazole, oxadiazole, or indole, often exhibit enhanced antimicrobial activity.[7][8][9] For instance, a thiazole-based pyrrolidine derivative with a 4-F-phenyl substituent was found to selectively inhibit Gram-positive bacteria with minimal toxicity.[8]

-

Stereochemistry: As a chiral scaffold, the stereochemistry of substituents on the pyrrolidine ring is a critical determinant of biological activity. The precise 3D arrangement of functional groups dictates the binding affinity to chiral biological targets like enzymes and receptors.[1]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the in vitro activity of an antimicrobial agent.[10] It represents the lowest concentration of a compound that prevents visible growth of a microorganism.[11] The table below summarizes MIC data for representative substituted pyrrolidine derivatives from various studies, highlighting their activity against a range of pathogens.

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference(s) |

| Sulfonylamino Pyrrolidine Derivative (Compound 38) | Staphylococcus aureus | 3.11 | [9] |

| Sulfonylamino Pyrrolidine Derivative (Compound 38) | Escherichia coli | 6.58 | [9] |

| Sulfonylamino Pyrrolidine Derivative (Compound 38) | Pseudomonas aeruginosa | 5.82 | [9] |

| 2,4,6-tripyrrolidino chlorobenzene (Compound 6) | Staphylococcus aureus | 64 | [6][12] |

| 2,4,6-tripyrrolidino chlorobenzene (Compound 6) | Candida albicans | 64 | [6][12] |

| 2,6-dipyrrolidino-1,4-dibromobenzene (Compound 7) | Staphylococcus aureus | 32 | [6][12] |

| 2,6-dipyrrolidino-1,4-dibromobenzene (Compound 7) | Candida albicans | 32 | [6][12] |

| Pyrrolidine-Thiazole Derivative (Compound 51a) | Bacillus cereus | 21.70 | [7][9] |

| Pyrrolidine-Thiazole Derivative (Compound 51a) | Staphylococcus aureus | 30.53 | [7][9] |

| Spiropyrrolidine Derivative (Compound 5d) | Staphylococcus aureus | 3.95 (µM) | [13] |

Note: Direct comparison of MIC values between studies should be done with caution due to potential variations in experimental conditions and strains.

Core Experimental Protocols for Evaluation

The reliable evaluation of novel antimicrobial agents requires robust and standardized protocols. The following sections provide detailed, self-validating methodologies for determining the antimicrobial efficacy and preliminary safety profile of substituted pyrrolidine compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of a compound against bacterial isolates, adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][14]

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

-

Bacterial inoculum suspension (standardized to 0.5 McFarland)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only) and vehicle control (broth + DMSO)

-

Multichannel pipette

Procedure:

-

Compound Preparation: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. Typically, 10 concentrations are tested. The final volume in each well should be 50 µL or 100 µL.

-

Senior Scientist's Note: The choice of solvent (e.g., DMSO) is critical. Its final concentration in the assay should be non-inhibitory to the test organism (typically ≤1%). A vehicle control is essential to confirm this.

-

-

Inoculum Preparation: Culture the bacterial strain overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in each well after addition.

-

Senior Scientist's Note: The density of the bacterial inoculum is one of the most critical variables. An inoculum that is too high can lead to falsely high MICs, while one that is too low can lead to falsely low MICs. Standardization is non-negotiable for reproducibility.

-

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, positive control, and vehicle control. Do not add bacteria to the negative (sterility) control wells.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Senior Scientist's Note: Incubation time is standardized to allow for sufficient bacterial growth in the control wells without over-incubation, which could obscure the true MIC.

-

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[11] The growth control well should be turbid, and the sterility control should be clear.

Protocol: Assessment of Cytotoxicity using the MTT Assay

Before a compound can be considered a viable drug candidate, its toxicity towards mammalian cells must be assessed.[15][16][17] The MTT assay is a colorimetric method for measuring cell viability based on mitochondrial metabolic activity.[18]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile cell culture plates

-

Test compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Senior Scientist's Note: Cell seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment. Confluency should ideally be between 70-80% at the end of the assay.

-

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[18]

-

Senior Scientist's Note: The incubation time with MTT is critical. It must be long enough for formazan crystals to form but not so long that the crystals become too large and difficult to solubilize.

-

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Conclusion and Future Directions

Substituted pyrrolidine compounds continue to demonstrate significant promise as a versatile scaffold for the development of novel antimicrobial agents. Their inherent three-dimensionality, stereochemical diversity, and synthetic accessibility provide a rich platform for medicinal chemists to explore. The diverse mechanisms of action, from enzyme inhibition to metal chelation, suggest that these compounds can be tailored to combat a wide range of pathogens, including multidrug-resistant strains.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds to enable rational, target-based drug design.

-

SAR Expansion: Synthesizing and screening broader libraries of derivatives to build more comprehensive SAR models, potentially aided by computational and machine learning approaches.

-

Optimizing the Therapeutic Window: Focusing on modifications that enhance antimicrobial potency while minimizing cytotoxicity to mammalian cells.

-

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models of infection to evaluate their in vivo efficacy, pharmacokinetics, and safety.

By integrating synthetic chemistry with robust microbiological and toxicological evaluation, the scientific community can unlock the full potential of the pyrrolidine scaffold and contribute to the vital pipeline of new antimicrobial drugs.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review [ouci.dntb.gov.ua]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]

- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

Racemic vs. enantiomerically pure Ethyl pyrrolidine-3-carboxylate hydrochloride properties

An In-depth Technical Guide to the Properties of Racemic vs. Enantiomerically Pure Ethyl Pyrrolidine-3-carboxylate Hydrochloride

Authored by: A Senior Application Scientist

Abstract

Ethyl pyrrolidine-3-carboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry, serving as a precursor for a multitude of pharmaceutical agents.[1] The stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of a molecule's interaction with biological systems, often dictating its efficacy, selectivity, and safety profile.[2][3] This technical guide provides an in-depth analysis of the key differences between the racemic mixture and the enantiomerically pure forms—(R)- and (S)-ethyl pyrrolidine-3-carboxylate hydrochloride. We will explore their distinct physicochemical properties, synthetic and separation strategies, analytical characterization techniques, and implications for drug development, offering field-proven insights for researchers and scientists.

The Imperative of Chirality in Drug Development

In the realm of pharmacology, chirality is not a subtle academic detail but a paramount factor governing a drug's behavior. Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars.[4][5] This intrinsic "handedness" means they often interact differently with each enantiomer of a chiral drug.[4] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse or toxic effects.[4][6]